REACTION_CXSMILES
|
[Mn]([O-])(=O)(=O)=[O:2].[K+].[F:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][N:9]=1.[OH2:15]>>[F:7][C:8]1[N:9]=[CH:10][C:11]([C:14]([OH:2])=[O:15])=[CH:12][CH:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=C(C=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4.5 hrs
|
Duration
|
4.5 h
|
Type
|
FILTRATION
|
Details
|
Insoluble material was filtered off with celite from the reaction solution
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to 200 ml
|
Type
|
ADDITION
|
Details
|
Then, 6N hydrochloric acid was added until the pH
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.58 g | |
YIELD: PERCENTYIELD | 11% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |